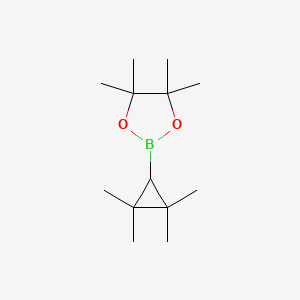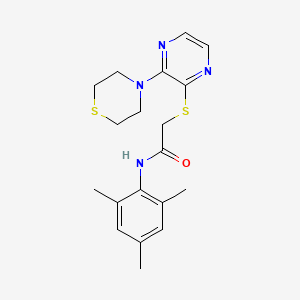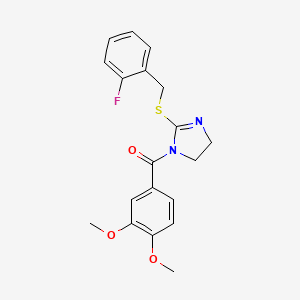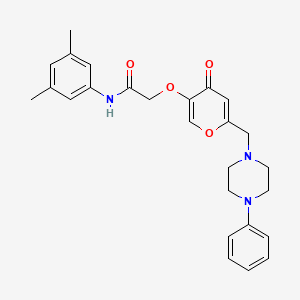
(4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a chemical compound that has been studied for its potential as a PI3K alpha inhibitor for the treatment of advanced solid tumors . It is part of a class of compounds known as pyrrolo[2,1-f][1,2,4]triazines .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine group, which is a six-membered ring containing two nitrogen atoms, and a pyridine group, which is a six-membered ring containing one nitrogen atom . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .Chemical Reactions Analysis
The compound is a selective PI3Kα inhibitor, meaning it can inhibit the phosphorylation of AKT in human cancer cells to modulate the cellular PI3K/AKT/mTOR pathway . This makes it a promising anti-cancer target .Applications De Recherche Scientifique
Molecular Interactions and Pharmacological Evaluation
- A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provides insights into the binding interactions of complex molecules, which could be relevant to understanding how similar compounds might interact with biological targets (Shim et al., 2002).
Synthesis and Chemical Reactions
Research on the ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts and related compounds underlines the versatility of heterocyclic chemistries in generating novel compounds with potential biological activities (Jones & Phipps, 1976).
The addition-rearrangement reactions of aryl- and alkoxysulfonyl isocyanates with substituted 2H-pyrans leading to functionalized piperidones showcase a method for creating complex structures, which could inform the synthesis of related compounds (Jao et al., 1996).
Biological Activities and Potential Applications
- A study on the synthesis and pharmacological evaluation of novel derivatives as TRPV4 antagonists for pain treatment indicates the potential therapeutic applications of complex heterocyclic compounds, suggesting areas where similar molecules might be applied (Tsuno et al., 2017).
Mécanisme D'action
Orientations Futures
The compound shows promise as a potential anticancer drug due to its ability to inhibit the PI3K/AKT/mTOR pathway . Future research could focus on further evaluating its efficacy in vivo against various cancer models . Additionally, more studies could be done to better understand its safety profile and potential side effects.
Propriétés
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-26(22,23)20-8-6-19(7-9-20)17(21)15-2-3-16(18-12-15)25-13-14-4-10-24-11-5-14/h2-3,12,14H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNULDDCXUTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)


![7-(morpholinosulfonyl)-3-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2844531.png)
![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2844535.png)
![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)
![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)


![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)